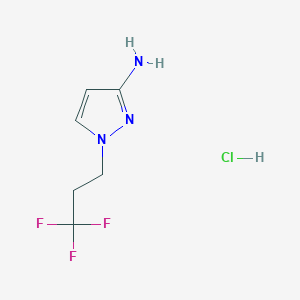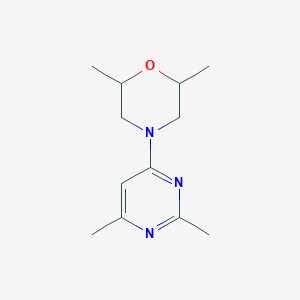![molecular formula C28H27FN2O6S B12226225 5-Cyclopropyl-2-[4-(4-fluoro-phenoxy)-phenyl]-6-[(2-hydroxy-ethyl)-methanesulfonyl-amino]](/img/structure/B12226225.png)
5-Cyclopropyl-2-[4-(4-fluoro-phenoxy)-phenyl]-6-[(2-hydroxy-ethyl)-methanesulfonyl-amino]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-[4-(4-fluoro-phenoxy)-phenyl]-6-[(2-hydroxy-ethyl)-methanesulfonyl-amino] is a complex organic compound with the molecular formula C28H27FN2O6S and a molecular weight of 538.59 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a fluoro-phenoxy group, and a methanesulfonyl-amino group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 5-Cyclopropyl-2-[4-(4-fluoro-phenoxy)-phenyl]-6-[(2-hydroxy-ethyl)-methanesulfonyl-amino] involves multiple steps, each requiring specific reagents and conditionsThe final steps involve the addition of the methanesulfonyl-amino group and the hydroxy-ethyl group under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and advanced purification techniques.
Chemical Reactions Analysis
5-Cyclopropyl-2-[4-(4-fluoro-phenoxy)-phenyl]-6-[(2-hydroxy-ethyl)-methanesulfonyl-amino] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
5-Cyclopropyl-2-[4-(4-fluoro-phenoxy)-phenyl]-6-[(2-hydroxy-ethyl)-methanesulfonyl-amino] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-[4-(4-fluoro-phenoxy)-phenyl]-6-[(2-hydroxy-ethyl)-methanesulfonyl-amino] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
5-Cyclopropyl-2-[4-(4-fluoro-phenoxy)-phenyl]-6-[(2-hydroxy-ethyl)-methanesulfonyl-amino] can be compared with other similar compounds, such as:
4-(4-Fluoro-phenoxy)-phenyl derivatives: These compounds share the fluoro-phenoxy group and may exhibit similar chemical reactivity.
Cyclopropyl-containing compounds: These compounds have the cyclopropyl group, which imparts unique chemical properties.
Methanesulfonyl-amino derivatives: These compounds contain the methanesulfonyl-amino group and may have similar biological activities. The uniqueness of 5-Cyclopropyl-2-[4-(4-fluoro-phenoxy)-phenyl]-6-[(2-hydroxy-ethyl)-methanesulfonyl-amino] lies in its combination of these functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27FN2O6S |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
5-cyclopropyl-2-[4-(4-fluorophenoxy)phenyl]-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C28H27FN2O6S/c1-30-28(33)26-23-15-22(17-3-4-17)24(31(13-14-32)38(2,34)35)16-25(23)37-27(26)18-5-9-20(10-6-18)36-21-11-7-19(29)8-12-21/h5-12,15-17,32H,3-4,13-14H2,1-2H3,(H,30,33) |
InChI Key |
NZMOWUAHIUKEQV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12226143.png)
![2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile](/img/structure/B12226146.png)
![2-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12226150.png)


![N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine](/img/structure/B12226177.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12226184.png)
![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B12226196.png)
![2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12226207.png)
![2-Methyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine](/img/structure/B12226208.png)
![7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12226216.png)
![1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one](/img/structure/B12226232.png)
![6-ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12226239.png)
![1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12226248.png)
